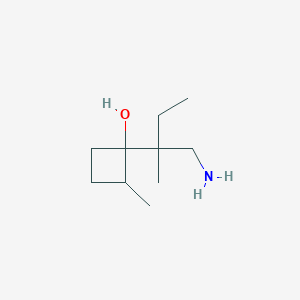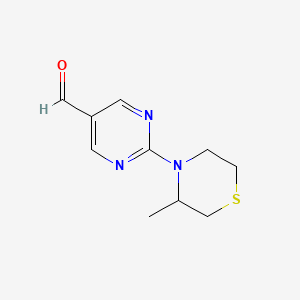
2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H13N3OS It is characterized by a pyrimidine ring substituted with a 3-methylthiomorpholine group and an aldehyde functional group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-methylthiomorpholine. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol or methanol. The mixture is stirred at room temperature for about an hour to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4 and 6 positions, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Thio-containing Pyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidin-5-one: These derivatives are known for their antiproliferative and antimicrobial properties.
o-Aminopyrimidine Aldehydes and Ketones: These compounds are used as precursors for the synthesis of fused pyrimidines with significant biological activity.
Uniqueness
2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde is unique due to the presence of the 3-methylthiomorpholine group, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13N3OS |
|---|---|
分子量 |
223.30 g/mol |
IUPAC名 |
2-(3-methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-8-7-15-3-2-13(8)10-11-4-9(6-14)5-12-10/h4-6,8H,2-3,7H2,1H3 |
InChIキー |
CGPIOYXRNGZGLP-UHFFFAOYSA-N |
正規SMILES |
CC1CSCCN1C2=NC=C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


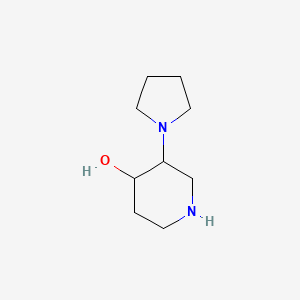
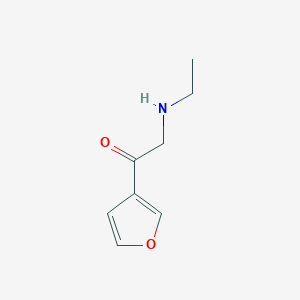


![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)
![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
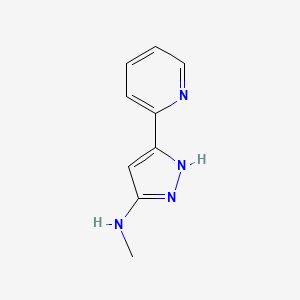
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)

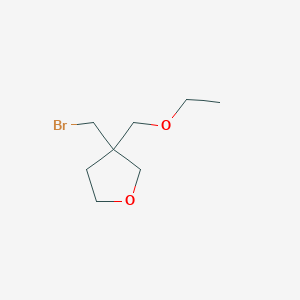
![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
